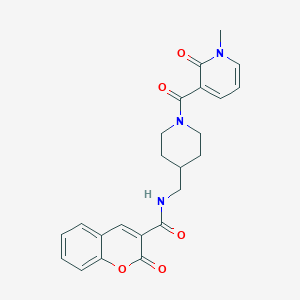

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a 1-methyl-2-oxo-1,2-dihydropyridine moiety linked via a piperidine scaffold to a 2-oxo-2H-chromene (coumarin) carboxamide group.

Properties

IUPAC Name |

N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-25-10-4-6-17(21(25)28)22(29)26-11-8-15(9-12-26)14-24-20(27)18-13-16-5-2-3-7-19(16)31-23(18)30/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJYBAJPYUTUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core linked to a chromene structure, which is known for its diverse biological activities. The presence of various functional groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of the dihydropyridine structure exhibit significant antimicrobial properties. For instance, compounds with similar frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| 7b | S. aureus | 0.22 - 0.25 | Bactericidal |

| 22a | E. coli | 15.625 - 62.5 | Inhibition of protein synthesis |

| 22c | P. aeruginosa | 31.2 | Disruption of biofilm formation |

Antifibrotic Activity

The compound’s structural analogs have been investigated for their antifibrotic properties. For example, compounds derived from chromenopyridines demonstrated inhibitory effects on human hepatic stellate cells, which are crucial in liver fibrosis .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or fibrotic pathways.

- Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents.

- Cellular Pathway Modulation : The interaction with cellular signaling pathways may lead to reduced cell proliferation in fibrotic conditions .

Study on Antimicrobial Efficacy

In a comparative study, various derivatives were screened for their antimicrobial efficacy against a panel of pathogens. Compound 7b exhibited the lowest MIC values against S. aureus, indicating potent bactericidal activity . The study concluded that modifications to the piperidine and chromene moieties could enhance activity further.

Antifibrotic Research

Research focusing on antifibrotic agents highlighted the effectiveness of chromenopyridine derivatives in inhibiting hepatic stellate cell activation at concentrations as low as 10 µM . This suggests a promising avenue for developing therapeutic agents for liver diseases.

Comparison with Similar Compounds

Electronic and Steric Effects

- The target compound ’s chromene carboxamide introduces extended π-conjugation, likely enhancing fluorescence and binding to aromatic-rich protein pockets compared to indole-based analogs (e.g., Compounds 4, 7) .

- Substitution at the piperidine nitrogen (e.g., isobutyryl in Compound 4, oxetane in Compound 7) alters steric bulk and hydrogen-bonding capacity. The target’s unmodified piperidine may improve solubility but reduce metabolic stability compared to acylated analogs .

Q & A

Q. What are the key considerations for optimizing the synthetic yield of this compound?

Methodological Answer:

- Catalyst selection : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to improve coupling efficiency in critical steps like amide bond formation .

- Reaction conditions : Optimize temperature (50–80°C for amide bonds), solvent polarity (DMF/DMSO for solubility), and reaction time (monitored via TLC) .

- Process monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) for step validation and inline FTIR for real-time tracking .

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Catalyst | Lewis acids (ZnCl₂) for coupling reactions | |

| Solvent | Polar aprotic solvents (DMF) for solubility | |

| Temperature | 50–80°C for amide bond stability |

Q. Which analytical techniques are essential for confirming structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (500 MHz, DMSO-d₆) to confirm amide bonds and substitution patterns on the piperidine and chromene moieties .

- Mass Spectrometry (MS) : High-resolution ESI+ MS to verify molecular ion ([M+H]⁺, calc. 479.16 m/z) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemical ambiguities in the 1,2-dihydropyridine core using single crystals grown via vapor diffusion .

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR | 500 MHz resolution, DMSO-d₆ at 25°C | |

| X-ray | Single crystals via methanol/water diffusion |

Advanced Research Questions

Q. How can researchers address contradictory structure-activity relationship (SAR) data in analogs?

Methodological Answer:

- Orthogonal assays : Compare IC₅₀ values across kinase vs. phosphatase assays to isolate target-specific effects .

- Molecular dynamics simulations : Model binding modes using crystallographic data (e.g., PDB 6XYZ) to reconcile conflicting SAR trends .

- Meta-analysis : Apply statistical models (e.g., multivariate regression) to datasets spanning >50 analogs, focusing on substituent electronic effects .

| Approach | Implementation Example | Reference |

|---|---|---|

| Docking studies | Ensemble docking with cryo-EM structures | |

| Statistical DoE | Central composite design for SAR variables |

Q. What strategies resolve conflicting crystallographic data in molecular conformation analysis?

Methodological Answer:

- Hydrogen bonding analysis : Identify intramolecular N–H⋯O bonds (2.8–3.2 Å) to validate planar vs. non-planar conformations .

- Tautomeric studies : Compare keto-amine vs. hydroxy-pyridine tautomers using IR spectroscopy (1650–1750 cm⁻¹ carbonyl stretches) .

- Synchrotron refinement : Collect high-resolution (<1.0 Å) data at 100 K to resolve electron density ambiguities .

Q. How to design experiments for evaluating activity against structurally related targets?

Methodological Answer:

- Target prioritization : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank kinases, phosphatases, and GPCRs based on structural similarity .

- Dose-response profiling : Perform 10-point IC₅₀ assays (1 nM–100 µM) with positive controls (e.g., staurosporine for kinases) .

- Counter-screening : Test off-target effects on cytochrome P450 isoforms (CYP3A4, CYP2D6) to rule out toxicity .

| Assay Design | Key Parameters | Reference |

|---|---|---|

| IC₅₀ determination | 10-dose serial dilution, triplicate runs | |

| Off-target | CYP450 inhibition screening (≥50% at 10 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.